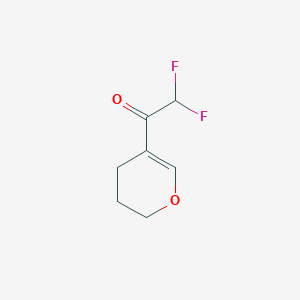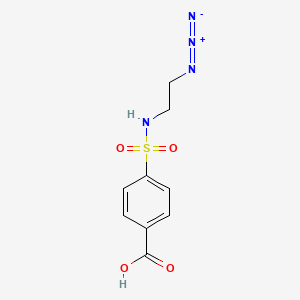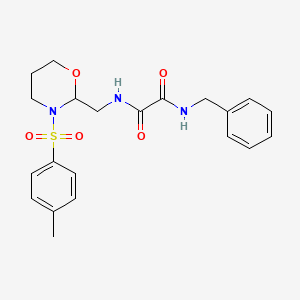
N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the oxalamide family, which has been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of bacteria and cancer cells. It may also modulate the activity of immune cells, leading to its potential anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to inhibit the growth of several types of cancer cells, including breast cancer and lung cancer cells. It may also have anti-inflammatory effects, as it has been shown to inhibit the production of certain pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in lab experiments is its potential as a broad-spectrum antibacterial and anticancer agent. Additionally, it has been shown to have potential as an anti-inflammatory agent and immune modulator. However, one limitation of using this compound is that its exact mechanism of action is not fully understood. Additionally, further research is needed to determine its potential toxicity and side effects.
Direcciones Futuras
There are several potential future directions for research on N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. One area of interest is its potential as a novel antibacterial agent, particularly in the treatment of antibiotic-resistant infections. Additionally, further research is needed to determine its potential as an anticancer agent and its potential as an anti-inflammatory agent and immune modulator. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves several steps. First, 3-tosyl-1,3-oxazinan-2-amine is reacted with benzyl chloroformate to form N-benzyl-3-tosyl-1,3-oxazinan-2-amine. This intermediate is then reacted with oxalyl chloride and triethylamine to form N-benzyl-N-(2-chloroacetyl)-3-tosyl-1,3-oxazinan-2-amine. Finally, this compound is reacted with hydroxylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential as an antibacterial agent, as well as for its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
N'-benzyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-8-10-18(11-9-16)30(27,28)24-12-5-13-29-19(24)15-23-21(26)20(25)22-14-17-6-3-2-4-7-17/h2-4,6-11,19H,5,12-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIMWYVKBCZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2565966.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2565969.png)
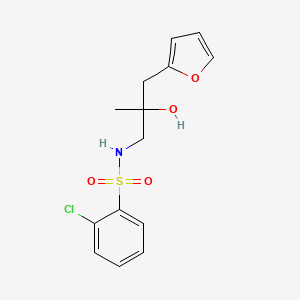
![5-Isopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)
![3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one](/img/structure/B2565975.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565976.png)
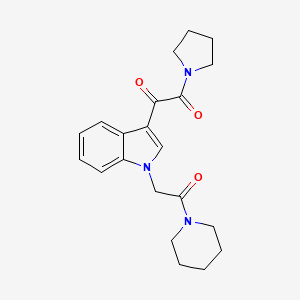

![2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid](/img/structure/B2565983.png)
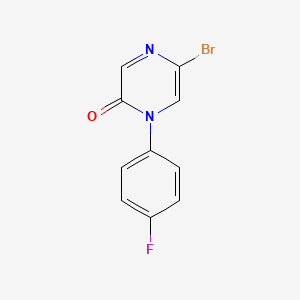
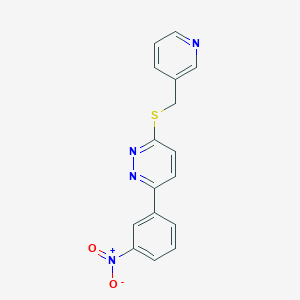
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2565987.png)
